2-Benzylpent-2-enedioic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
85533-88-6 |
|---|---|
Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
2-benzylpent-2-enedioic acid |
InChI |
InChI=1S/C12H12O4/c13-11(14)7-6-10(12(15)16)8-9-4-2-1-3-5-9/h1-6H,7-8H2,(H,13,14)(H,15,16) |
InChI Key |
YMZKCFUJKZDZQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Benzylpent 2 Enedioic Acid and Its Structural Analogs
Direct Synthesis Approaches to 2-Benzylpent-2-enedioic Acid
Direct synthesis strategies aim to construct the this compound framework through the strategic formation of its carbon-carbon bonds and the incorporation of its dicarboxylic acid groups in a sequential and controlled manner.
Multi-Step Synthetic Sequences Utilizing Malonate Derivatives
The malonic ester synthesis is a cornerstone of organic chemistry for the preparation of substituted carboxylic acids. uobabylon.edu.iq This methodology is particularly adaptable for creating complex structures like this compound through a series of alkylation and condensation steps. The high acidity of the α-protons of dialkyl malonates (pKa ≈ 13) allows for easy deprotonation to form a stable enolate, which serves as a potent nucleophile. youtube.com
A plausible synthetic route begins with the alkylation of a dialkyl malonate, such as diethyl malonate. The process involves deprotonation with a suitable base (e.g., sodium ethoxide) followed by a nucleophilic substitution (SN2) reaction with an appropriate electrophile. youtube.comnih.gov For instance, a Knoevenagel condensation between diethyl malonate and benzaldehyde, followed by a reduction step, can introduce the benzyl (B1604629) group. nih.gov Subsequent alkylation with a two-carbon electrophile, followed by hydrolysis of the ester groups and a final decarboxylation step, can yield the target structure. uobabylon.edu.iqyoutube.com The versatility of this approach allows for the introduction of various substituents by selecting different alkylating agents. nih.govfrontiersin.org
Table 1: Representative Steps in a Malonic Ester Synthesis Sequence
| Step | Reaction Type | Reagents & Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Alkylation / Condensation | Diethyl malonate, NaOEt, Benzyl halide | Diethyl benzylmalonate |
| 2 | Second Alkylation | NaOEt, Ethyl 2-bromoacetate | Substituted malonate diester |
| 3 | Saponification | NaOH, H₂O, Heat | Dicarboxylate salt |
| 4 | Acidification/Decarboxylation | HCl (aq), Heat | Target Acid |
This sequence highlights the modularity of the malonic ester synthesis, where each step builds complexity towards the final target molecule. researchgate.net
Condensation and Addition Reactions in Enedioic Acid Formation
Condensation and addition reactions are fundamental to the formation of carbon-carbon bonds and the construction of unsaturated systems characteristic of enedioic acids. An addition reaction involves two or more molecules combining to form a single, larger product by breaking a multiple bond. wikipedia.orglibretexts.org
The formation of the this compound skeleton can be envisioned through a Michael addition reaction. This involves the 1,4-addition of a nucleophile, such as the enolate of a malonic ester derivative, to an α,β-unsaturated carbonyl compound. The subsequent manipulation of the resulting adduct, including hydrolysis and elimination steps, can generate the desired enedioic acid structure.
Alternatively, aldol-type condensation reactions can be employed. These reactions involve the nucleophilic addition of an enolate to a carbonyl group. A carefully chosen sequence of condensation reactions, potentially involving precursors like phenylacetic acid derivatives and pyruvate (B1213749) esters, could assemble the required carbon framework. Acid-catalyzed condensation conditions are often employed to facilitate these transformations, driving the reaction towards the desired product. nih.gov
Key Reaction Types in Enedioic Acid Formation:
Electrophilic Addition: Involves the initial attack by an electrophile on the π-bond of an alkene precursor. libretexts.org This can be used to introduce functional groups that are later converted to carboxylic acids.
Nucleophilic Addition: The addition of a nucleophile to a carbonyl or other electrophilic center, crucial for building the carbon chain. wikipedia.org
Hydration: An addition reaction where water is added across a double bond, which can be a step in the synthesis of precursors to the final acid. monash.edu
Oxidation of Precursors for this compound Synthesis
The oxidative cleavage of alkenes or alkynes provides a direct and powerful method for the synthesis of carboxylic acids. organic-chemistry.orgorganic-chemistry.org This approach involves preparing a precursor molecule containing a double or triple bond at a strategic position, which is then cleaved to yield two carbonyl-containing fragments. If the starting material is appropriately designed, this cleavage can directly yield a dicarboxylic acid.
For the synthesis of this compound, a suitable precursor could be a cyclic olefin, such as a substituted cyclopentene (B43876) or cyclohexene (B86901) derivative. Oxidative cleavage of the double bond within the ring would break it open to form the linear dicarboxylic acid chain.
Table 2: Common Methods for Oxidative Cleavage
| Method | Reagents | Characteristics |
|---|---|---|
| Ozonolysis | 1. O₃; 2. Oxidative workup (e.g., H₂O₂) | A clean and efficient method, widely used in industry and laboratory settings. researchgate.netmdpi.com |
| Permanganate Oxidation | KMnO₄, heat, acidic/basic conditions | A strong oxidizing agent, can cleave double and triple bonds but may lack selectivity. |
| Ruthenium-catalyzed Oxidation | RuO₂/NaIO₄ or RuCl₃/Oxone | Catalytic and highly efficient for cleaving a wide range of olefins to carboxylic acids. organic-chemistry.org |
| Osmium-catalyzed Oxidation | OsO₄ (cat.), Oxone | An alternative to ozonolysis that directly oxidizes olefins via C-C cleavage of an osmate ester. organic-chemistry.org |
These methods offer a robust pathway to dicarboxylic acids from unsaturated precursors, where the final oxidation step is often the key transformation in the synthetic sequence. jst.go.jp
Indirect Synthetic Pathways via Precursor Functionalization
Indirect pathways focus on first creating a simpler olefinic dicarboxylic acid scaffold and then introducing the key benzyl substituent through functionalization reactions, such as metal-catalyzed cross-coupling.
Cross-Coupling Strategies for Olefinic Dicarboxylic Acids
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. wikipedia.orgyoutube.com These reactions typically involve the coupling of an organic halide with an organometallic reagent. wikipedia.org For the synthesis of this compound, a cross-coupling strategy could be employed to attach the benzyl group to a pre-formed pentenedioic acid derivative.
A potential strategy involves the Suzuki coupling of a vinyl boronic ester derivative of a pentenedioic acid diester with benzyl bromide. Alternatively, a Heck reaction could couple benzyl halide with a simpler olefinic diester, such as diethyl glutaconate. These methods provide a powerful means of forging the C(sp²)-C(sp³) bond between the olefinic backbone and the benzyl group. nih.govresearchgate.net
Another advanced approach is decarboxylative cross-coupling, where a carboxylic acid is used in place of an organometallic reagent, releasing CO₂ as a byproduct. wikipedia.org This method is advantageous as it utilizes readily available and stable carboxylic acid starting materials.
Table 3: Overview of Relevant Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Catalyst System (Typical) | Key Feature |
|---|---|---|---|
| Suzuki Coupling | Organoboron compound + Organic halide | Pd catalyst (e.g., Pd(PPh₃)₄), Base | High functional group tolerance, mild conditions. |
| Heck Coupling | Alkene + Organic halide | Pd catalyst, Base | Forms a new C-C bond at an sp² carbon of the alkene. |
| Negishi Coupling | Organozinc compound + Organic halide | Pd or Ni catalyst | Highly reactive organozinc reagents allow for coupling of less reactive halides. nih.gov |
| Stille Coupling | Organotin compound + Organic halide | Pd catalyst | Tolerant of many functional groups, but tin reagents are toxic. |
Carboxylation Reactions for Dicarboxylic Acid Formation
Carboxylation reactions, which involve the introduction of a carboxylic acid group (-COOH), are fundamental transformations. researchgate.net Using carbon dioxide (CO₂) as a C1 building block is a particularly attractive and sustainable approach. rsc.orgmdpi.com The synthesis of a dicarboxylic acid like this compound could potentially be achieved by the dicarboxylation of a suitable precursor.
This can be accomplished by reacting an organometallic intermediate with CO₂. libretexts.org For example, a precursor molecule could be converted into a di-Grignard or di-organolithium reagent, which would then react with two equivalents of CO₂ to form the dicarboxylate salt upon quenching.
More modern approaches focus on the direct carboxylation of C-H bonds, which avoids the pre-functionalization step of creating an organometallic reagent. nih.gov While challenging, transition-metal-catalyzed or photoredox-catalyzed C-H carboxylation could offer a future pathway for the direct synthesis of complex dicarboxylic acids from hydrocarbon precursors. nih.govmdpi.com These methods represent the cutting edge of synthetic chemistry, aiming for increased step-economy and sustainability. researchgate.netrsc.org
Isomerization and Rearrangement Processes for Enedioic Acid Frameworks
One of the most common isomerization processes in enedioic acids is the cis-trans or (Z/E) isomerization of the carbon-carbon double bond. This can often be achieved through various methods, including photochemical isomerization, acid or base catalysis, or through the use of specific metal catalysts. For instance, the conversion of maleic acid (the cis-isomer of butenedioic acid) to fumaric acid (the trans-isomer) is a well-documented example of such an isomerization. This transformation can be catalyzed by mineral acids, heat, or by the action of certain enzymes.
In the case of this compound, the geometry of the double bond significantly influences its physical and chemical properties, as well as its potential biological activity. The selective synthesis of either the (E)- or (Z)-isomer is therefore a key objective. Isomerization can be employed post-synthesis to convert a mixture of isomers into a single desired isomer, or it can be an integral part of the synthetic strategy.
Rearrangement reactions can also play a role in the synthesis of enedioic acid frameworks. For example, Claisen rearrangements of appropriate precursors can be utilized to construct the carbon skeleton of substituted dicarboxylic acids. While specific examples for this compound are not extensively documented, the principles of these rearrangements can be applied to design novel synthetic routes.
Stereoselective Synthesis of this compound Isomers
The presence of a chiral center in structural analogs of this compound, or the potential for creating one, makes stereoselective synthesis a critical aspect of its preparation. Stereoselective synthesis aims to produce a single stereoisomer of a chiral molecule, which is particularly important in the pharmaceutical industry where different enantiomers can have vastly different biological activities.
Several strategies can be employed for the stereoselective synthesis of this compound isomers or their precursors. These include:
Use of Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. Once the desired stereochemistry is established, the auxiliary is removed. For the synthesis of a chiral analog of this compound, a chiral auxiliary could be attached to a precursor molecule to direct the stereoselective introduction of the benzyl group or another substituent.
Asymmetric Catalysis: This approach utilizes a chiral catalyst to favor the formation of one enantiomer over the other. Various metal-ligand complexes have been developed as highly effective asymmetric catalysts for a wide range of organic transformations. A potential route to an enantiomerically enriched precursor of this compound could involve an asymmetric hydrogenation or an asymmetric carbon-carbon bond-forming reaction catalyzed by a chiral transition metal complex.
Enzymatic Resolutions: Enzymes are highly specific catalysts that can differentiate between enantiomers. In an enzymatic resolution, an enzyme is used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. For instance, a lipase (B570770) could be used to selectively hydrolyze a diester of racemic this compound, yielding an enantioenriched monoester and the unreacted diester of the other enantiomer.
The choice of method depends on various factors, including the specific target isomer, the availability of starting materials, and the desired scale of the synthesis.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize the environmental impact of chemical processes. The synthesis of this compound can be designed to be more environmentally benign by adhering to these principles.
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy are preferred as they generate less waste. Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions.
For the synthesis of this compound, a synthetic route that maximizes atom economy would be highly desirable. For example, a reaction that involves the direct addition of a benzyl group and a carboxyl group across a triple bond in a precursor molecule would have a high atom economy.
Below is a hypothetical comparison of two synthetic routes to a precursor of this compound, illustrating the concept of atom economy.
| Synthetic Route | Reaction Type | Theoretical Atom Economy (%) | Byproducts |
|---|---|---|---|
| Route A: Wittig-type Reaction | Substitution/Elimination | ~50% | Triphenylphosphine oxide, salts |
| Route B: Palladium-catalyzed Cross-Coupling | Addition/Coupling | >80% | Catalyst regeneration byproducts |
The choice of reagents and solvents has a significant impact on the environmental footprint of a synthesis. Green chemistry encourages the use of renewable feedstocks, less hazardous reagents, and environmentally benign solvents.
In the synthesis of this compound, traditional solvents like chlorinated hydrocarbons could be replaced with greener alternatives such as water, ethanol, or supercritical carbon dioxide. The use of stoichiometric reagents that generate large amounts of waste should be avoided in favor of catalytic alternatives. For instance, instead of using a strong base in stoichiometric amounts for a condensation reaction, a catalytic amount of a more benign base could be employed.
| Solvent | Classification | Key Properties | Potential Application in Synthesis |
|---|---|---|---|
| Dichloromethane | Traditional | Volatile, Suspected Carcinogen | Extraction, Chromatography |
| Water | Green | Non-toxic, Readily Available | Reactions in aqueous media, Extractions |
| Ethanol | Green | Renewable, Biodegradable | Reaction solvent, Recrystallization |
| Supercritical CO2 | Green | Non-toxic, Tunable properties | Extraction, Reaction medium |
Catalysis is a cornerstone of green chemistry, as catalysts can increase reaction rates, improve selectivity, and reduce energy consumption, all while being used in small amounts. The development of efficient catalytic methods for the synthesis of this compound and its analogs is a key research goal.
Transition metal catalysts, such as those based on palladium, rhodium, or ruthenium, are powerful tools for a variety of organic transformations, including cross-coupling reactions, hydrogenations, and carbonylations. A palladium-catalyzed cross-coupling reaction, for example, could be used to form the carbon-carbon bond between the benzyl group and the pentenedioic acid backbone.
Biocatalysis, which employs enzymes as catalysts, offers several advantages, including high selectivity, mild reaction conditions, and the use of renewable resources. As mentioned earlier, enzymes like lipases can be used for the stereoselective synthesis of chiral analogs of this compound.
| Catalyst Type | Example Reaction | Advantages | Challenges |
|---|---|---|---|
| Homogeneous (e.g., Pd(PPh3)4) | Suzuki or Heck Coupling | High activity and selectivity | Difficult to separate and recycle |
| Heterogeneous (e.g., Pd on Carbon) | Hydrogenation | Easy to separate and recycle | May have lower activity than homogeneous counterparts |
| Biocatalyst (e.g., Lipase) | Enantioselective ester hydrolysis | High stereoselectivity, mild conditions | Limited substrate scope, enzyme stability |
Reaction Chemistry and Mechanistic Pathways of 2 Benzylpent 2 Enedioic Acid
Electrophilic and Nucleophilic Reactions of the α,β-Unsaturated Dicarboxylic Acid Moiety
The carbon-carbon double bond in 2-benzylpent-2-enedioic acid is part of an α,β-unsaturated dicarboxylic acid system. This conjugation renders the β-carbon electrophilic and susceptible to nucleophilic attack in what is known as a conjugate or Michael addition. libretexts.orgwikipedia.org The electron-withdrawing nature of the two carboxylic acid groups enhances the electrophilicity of the β-carbon, making it a prime target for various nucleophiles.
Conversely, the double bond can also undergo electrophilic addition reactions, although these are often slower compared to simple alkenes due to the deactivating effect of the carboxyl groups. libretexts.orgmsu.edu Reactions such as bromination, hydroxylation, and hydration can occur at the double bond. libretexts.org
Table 1: Reactivity of the α,β-Unsaturated System in this compound
| Reaction Type | Attacking Species | Reactive Site(s) | Key Features |
|---|---|---|---|
| Nucleophilic Conjugate Addition | Nucleophiles (e.g., carbanions, amines) | β-carbon | The vinylogous nature of the system makes the β-carbon electrophilic and prone to attack. wikipedia.org |
| Electrophilic Addition | Electrophiles (e.g., H⁺, Br₂) | α- and β-carbons | Reactions can be slower due to the electron-withdrawing effect of the carboxyl groups. libretexts.orgmsu.edu |
Transformations Involving the Carboxylic Acid Functionalities of this compound
The two carboxylic acid groups in this compound are key sites for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.
The carboxylic acid groups of this compound can be readily converted to esters and amides through reactions with alcohols and amines, respectively. These reactions typically proceed via nucleophilic acyl substitution. libretexts.orglibretexts.org
Esterification: The reaction with alcohols, often catalyzed by a strong acid like sulfuric acid, yields the corresponding diester. byjus.comchemguide.co.uk The process involves protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. lumenlearning.com Alternatively, the carboxylic acid can be activated using reagents like acyl chlorides or with coupling agents to facilitate ester formation under milder conditions. libretexts.orgorganic-chemistry.org
Amidation: Reaction with primary or secondary amines leads to the formation of amides. lookchemmall.com Similar to esterification, these reactions often require activation of the carboxylic acid or the use of coupling agents to proceed efficiently. lookchemmall.com The reaction of an anhydride (B1165640) with an amine is a common method for amide synthesis. libretexts.org
Intramolecular or intermolecular dehydration of the dicarboxylic acid can lead to the formation of an acid anhydride. For dicarboxylic acids, heating can sometimes be sufficient to induce cyclization to form a cyclic anhydride, particularly if a five- or six-membered ring can be formed. libretexts.orgkhanacademy.org In the case of this compound, treatment with a dehydrating agent like acetyl chloride can facilitate the formation of a cyclic anhydride. whiterose.ac.uk
The presence of the double bond and the benzyl (B1604629) group can also influence cyclization pathways. For instance, under certain conditions, intramolecular reactions involving the benzyl ring and one of the carboxylic acid groups could potentially lead to more complex cyclic structures. Brønsted acid-catalyzed cyclization is a known method for creating cyclic compounds under metal-free conditions. organic-chemistry.org
Reactivity of the Benzyl Substituent within the this compound Scaffold
The benzylic C-H bonds are relatively weak and susceptible to radical reactions, such as benzylic bromination. masterorganicchemistry.com The stability of the resulting benzylic radical is enhanced by resonance with the aromatic ring. pearson.comchemistry.coach
The benzene (B151609) ring can undergo electrophilic aromatic substitution reactions. However, the reactivity of the ring and the position of substitution (ortho, meta, or para) will be influenced by the electronic effects of the rest of the molecule acting as a substituent on the ring. msu.edu The electron-withdrawing nature of the α,β-unsaturated dicarboxylic acid moiety would likely deactivate the ring towards electrophilic attack and direct incoming electrophiles to the meta position.
Table 2: Potential Reactions of the Benzyl Substituent
| Reaction Type | Reagents | Potential Products |
|---|---|---|
| Benzylic Halogenation | N-Bromosuccinimide (NBS), light/radical initiator | Bromination at the benzylic carbon. masterorganicchemistry.com |
| Benzylic Oxidation | Strong oxidizing agents (e.g., KMnO₄, H₂CrO₄) | Oxidation of the benzylic carbon, potentially leading to a carboxylic acid. masterorganicchemistry.com |
Mechanistic Investigations of Key Reactions Involving this compound
Detailed mechanistic studies specifically on this compound are not extensively documented in the provided search results. However, the mechanisms of the fundamental reactions it undergoes can be inferred from studies on analogous compounds.
For instance, the mechanism of nucleophilic conjugate addition to α,β-unsaturated carbonyl compounds is well-established and proceeds via a resonance-stabilized enolate intermediate. libretexts.org The stereochemical outcome of such additions can often be controlled by the choice of reagents and reaction conditions.
Mechanistic studies on related multicomponent reactions have utilized quantum chemical calculations to understand the formation of various products. rsc.org Such computational approaches could be applied to predict and rationalize the reactivity of this compound in complex reaction systems. For example, a study on the reaction of 2-(phenylethynyl)benzaldehyde (B1589314) with an amine and diphenylphosphine (B32561) oxide showed that different products could be obtained selectively depending on the catalyst and conditions, with the reaction pathways elucidated through mechanistic investigation. rsc.org
Radical Reactions and Oligomerization/Polymerization Initiatives
The α,β-unsaturated nature of this compound makes it a potential monomer for polymerization reactions. wikipedia.org The double bond can participate in radical, anionic, or cationic polymerization to form polymers with the dicarboxylic acid and benzyl groups as pendant functionalities.
The polymerization of α,β-unsaturated dicarboxylic anhydrides with α,β-unsaturated olefins in the presence of free-radical initiators is a known process. google.com This suggests that this compound or its anhydride derivative could be copolymerized with other monomers to create new polymeric materials. The polymerization is typically carried out at elevated temperatures in the absence of air, using initiators in amounts ranging from 0.1 to 20% by weight. google.com
Furthermore, α,β-unsaturated carboxylic acids are known to be important building blocks in organic synthesis and can be used to create polymers. chemistryviews.orgnih.gov There is interest in developing crosslinked polymers of α,β-unsaturated carboxylic acid compounds for various applications. wipo.int
Derivatization Strategies for 2 Benzylpent 2 Enedioic Acid
Synthesis of Cyclic Derivatives (e.g., Lactones, Anhydrides, Pyrones, Pyridones) from 2-Benzylpent-2-enedioic Acid
The dicarboxylic acid functionality of this compound is a key starting point for the synthesis of various heterocyclic compounds. The formation of these rings is typically achieved through intramolecular reactions, driven by the proximity of the two carboxyl groups or by introducing other reactive functionalities.
Anhydrides: Cyclic anhydrides can be synthesized from the corresponding dicarboxylic acid, often through dehydration reactions facilitated by heat or chemical dehydrating agents. For this compound, an intramolecular condensation reaction between its two carboxyl groups would yield the corresponding cyclic anhydride (B1165640), 2-benzylpent-2-enedioic anhydride . This process involves the removal of one molecule of water.
Lactones: Lactone formation requires the presence of both a hydroxyl group and a carboxylic acid within the same molecule. Since this compound does not possess a hydroxyl group, its conversion to a lactone necessitates a preliminary reduction step. Selective reduction of one of the two carboxylic acid groups to a primary alcohol would generate a γ-hydroxy carboxylic acid intermediate. Subsequent acid-catalyzed intramolecular esterification (lactonization) of this intermediate would lead to the formation of a γ-lactone.
Pyrones and Pyridones: The synthesis of 2-pyrones and 2-pyridones from a precursor like this compound is not a direct conversion and typically requires a more complex, multi-step synthetic pathway. Literature on pyrone synthesis often describes routes involving the oxidative cleavage of aromatic compounds or cyclization of specifically functionalized acyclic precursors. rsc.orgresearchgate.netrsc.org Similarly, pyridone synthesis involves distinct strategies, such as multi-component reactions or cyclization of functionalized amines and acids. nih.gov Therefore, transforming this compound into a pyrone or pyridone would necessitate significant modifications to the carbon skeleton rather than a simple intramolecular cyclization.
| Target Derivative | General Strategy | Required Intermediate/Conditions |
|---|---|---|
| Cyclic Anhydride | Intramolecular Dehydration | Heat or chemical dehydrating agent (e.g., acetic anhydride) |
| Lactone | Selective Reduction followed by Lactonization | 1. Selective reducing agent to form a hydroxy-acid. 2. Acid catalyst for intramolecular esterification. |
| Pyrone / Pyridone | Multi-step Synthetic Sequence | Requires significant modification of the carbon backbone; not a direct cyclization. |
Preparation of Esters and Amides for Diverse Functionalization
The two carboxylic acid groups of this compound are readily converted into esters and amides, which are fundamental derivatives for introducing a wide range of functional groups. These reactions typically proceed via nucleophilic acyl substitution.
Esters: Esterification can be achieved by reacting this compound with an alcohol in the presence of an acid catalyst (Fischer esterification). Using a diol like ethylene (B1197577) glycol could lead to the formation of polyesters. google.com A common alternative is to first convert the dicarboxylic acid to a more reactive intermediate, such as a diacyl chloride (using thionyl chloride or oxalyl chloride), which then reacts readily with an alcohol to form the corresponding diester. This method is often milder and more efficient. rsc.org For instance, reaction with methanol (B129727) would yield dimethyl 2-benzylpent-2-enedioate .
Amides: Amide synthesis involves the reaction of the dicarboxylic acid with primary or secondary amines. Direct reaction requires high temperatures to drive off water. A more common laboratory method involves the activation of the carboxylic acid, typically by converting it to a diacyl chloride, followed by reaction with two equivalents of an amine. This approach allows for the formation of a diverse range of N-substituted diamides under mild conditions. researchgate.net For example, reacting the diacyl chloride of this compound with an amine like benzylamine (B48309) would yield the corresponding dibenzylamide derivative.
| Reactant | Derivative Type | Potential Product Name |
|---|---|---|
| Methanol (CH₃OH) | Diester | Dimethyl 2-benzylpent-2-enedioate |
| Ethanol (C₂H₅OH) | Diester | Diethyl 2-benzylpent-2-enedioate |
| Ammonia (NH₃) | Diamide | 2-Benzylpent-2-enediamide |
| Benzylamine (C₆H₅CH₂NH₂) | N,N'-Disubstituted Diamide | N,N'-Dibenzyl-2-benzylpent-2-enediamide |
Modifications at the Benzyl (B1604629) Moiety and Alkene Chain of this compound
Beyond the carboxylic acid groups, the benzyl moiety and the alkene chain present additional opportunities for structural modification.
Benzyl Moiety Modifications: The aromatic ring of the benzyl group is susceptible to electrophilic aromatic substitution. Reactions such as nitration (using a mixture of nitric and sulfuric acids), halogenation (using Br₂ with a Lewis acid catalyst like FeBr₃), or Friedel-Crafts alkylation/acylation can introduce substituents onto the phenyl ring. The specific position of substitution (ortho, meta, or para) is directed by the activating nature of the alkyl group attached to the ring. Additionally, the benzylic position (the -CH₂- group) can be functionalized, for example, through free-radical bromination using N-bromosuccinimide (NBS).
Alkene Chain Modifications: The carbon-carbon double bond in the pentenedioic acid backbone is a site of high reactivity, allowing for various addition reactions.
Hydrogenation: Catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) would reduce the double bond to a single bond, yielding 2-benzylpentanedioic acid .
Halogenation: The addition of halogens, such as bromine (Br₂), across the double bond would result in a dihalo derivative.
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr) would proceed according to Markovnikov's rule, leading to a halogenated derivative.
Oxidation: The double bond can be cleaved under strong oxidative conditions (e.g., hot, concentrated KMnO₄) or converted to a diol using a milder oxidant (e.g., cold, dilute KMnO₄).
Isotopic Labeling of this compound for Mechanistic Studies
Isotopic labeling is a powerful technique used to trace the path of atoms through chemical reactions, providing invaluable insight into reaction mechanisms. wikipedia.orgnih.gov For this compound, isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O) could be incorporated at specific positions to study its formation or subsequent transformations.
Synthetic Labeling: One common strategy is to use isotopically labeled starting materials in the synthesis of the molecule itself. For example, a synthetic route could be designed to incorporate ¹³C atoms at the carboxylic acid positions by using a ¹³C-labeled cyanide source or another C1 synthon.
Isotope Exchange Reactions: Another approach is to exchange existing atoms for their isotopes.
Deuterium Labeling: The acidic protons of the two carboxylic acid groups can be easily exchanged for deuterium by dissolving the compound in a deuterated solvent like deuterium oxide (D₂O). Protons on the carbon atoms alpha to the carbonyl groups might also be exchanged for deuterium under specific base-catalyzed conditions. These deuterium labels can be used to probe mechanisms involving proton transfer steps. nih.gov
These labeling experiments, combined with analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), allow researchers to follow the fate of the labeled atoms, confirming or refuting proposed mechanistic pathways. researchgate.net
Advanced Analytical Characterization of 2 Benzylpent 2 Enedioic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. libretexts.org For 2-benzylpent-2-enedioic acid and its derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments offers a complete picture of their complex structures.
1H NMR Analysis of Chemical Shifts and Coupling Patterns
Proton (¹H) NMR spectroscopy is a fundamental technique that provides information about the number of different types of protons and their relative numbers in a molecule. hw.ac.uk The chemical shift of a proton is influenced by its electronic environment, with nearby electronegative atoms or functional groups causing a downfield shift to higher ppm values. libretexts.org Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals into multiplets, which provides valuable information about the connectivity of protons in the molecule. savemyexams.com The number of peaks in a multiplet is determined by the (n+1) rule, where 'n' is the number of equivalent protons on the adjacent carbon atom(s). savemyexams.com
For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the benzyl (B1604629) group protons, the vinylic proton, and the methylene (B1212753) protons of the pentenedioic acid backbone. The aromatic protons of the benzyl group typically appear in the range of 7.2-7.4 ppm. The vinylic proton, being adjacent to a carboxylic acid group, would be expected to resonate at a downfield chemical shift. The benzylic methylene protons would appear as a singlet, while the other methylene protons would likely show complex splitting patterns due to coupling with each other and the vinylic proton. The acidic protons of the two carboxylic acid groups would appear as broad singlets at a significantly downfield position, often above 10 ppm, and their exact chemical shift can be concentration-dependent. hw.ac.uk
| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet |
| Benzylic (CH₂) | ~3.5 | Singlet |
| Vinylic (=CH) | ~6.0 - 7.0 | Triplet or Multiplet |
| Aliphatic (CH₂) | ~2.5 - 3.0 | Multiplet |
| Carboxylic Acid (COOH) | >10 | Broad Singlet |
This table presents hypothetical ¹H NMR data for this compound based on general principles of NMR spectroscopy. Actual values may vary depending on the solvent and other experimental conditions.
13C NMR Investigations of the Carbon Framework
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. udel.edu Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum, allowing for the determination of the number of different carbon environments. weebly.com The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) compared to ¹H NMR, which minimizes signal overlap. libretexts.org The hybridization of the carbon atom (sp³, sp², sp) and the presence of electronegative substituents are major factors influencing the chemical shift. libretexts.orgstudypug.com
In the ¹³C NMR spectrum of this compound, distinct signals would be observed for the carbonyl carbons of the carboxylic acids, the sp² hybridized carbons of the aromatic ring and the double bond, and the sp³ hybridized carbons of the methylene groups. The carbonyl carbons are typically found in the most downfield region (170-185 ppm). The aromatic and vinylic carbons resonate in the 120-150 ppm range. The sp³ hybridized carbons of the benzylic and other methylene groups would appear in the upfield region of the spectrum.
| Carbon Type | Expected Chemical Shift (ppm) |
| Carbonyl (COOH) | 170 - 185 |
| Aromatic/Vinylic (C=C) | 120 - 150 |
| Benzylic (CH₂) | ~30 - 40 |
| Aliphatic (CH₂) | ~25 - 35 |
This table presents hypothetical ¹³C NMR data for this compound based on general principles of NMR spectroscopy. Actual values may vary depending on the solvent and other experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are powerful tools for elucidating complex molecular structures by revealing correlations between different nuclei. mnstate.eduwikipedia.org These experiments simplify spectral interpretation by spreading the NMR signals into two frequency dimensions, resolving overlapping signals that can be problematic in 1D spectra. mnstate.edulibretexts.org
COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other. oxinst.com In the COSY spectrum of this compound, cross-peaks would connect the signals of adjacent protons, confirming the connectivity within the pentenedioic acid chain.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates the chemical shifts of protons directly attached to carbon atoms. wikipedia.org Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is bonded to, providing a direct map of C-H one-bond connectivities.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, an HMBC correlation between the benzylic protons and the aromatic carbons would confirm the attachment of the benzyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. wikipedia.org Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, which is crucial for determining the stereochemistry and conformation of the molecule.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce its structure by analyzing fragmentation patterns. jeol.com
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. This is a critical step in the identification of unknown compounds. For this compound, HRMS would confirm its molecular formula by providing a measured mass that is very close to the calculated theoretical mass. The fragmentation pattern observed in the HRMS spectrum can also provide structural information. For example, the loss of a carboxyl group (COOH) or the benzyl group would result in characteristic fragment ions.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. taylorfrancis.comscispace.com This is particularly useful for analyzing complex mixtures and for the purification and identification of compounds from reaction mixtures or natural extracts. researchgate.net An LC-MS system can separate this compound from its derivatives or impurities before the individual components are introduced into the mass spectrometer for analysis. rsc.orgnih.gov The retention time from the LC provides an additional piece of identifying information, while the MS provides the molecular weight and structural data for each separated component.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of dicarboxylic acids like this compound by GC-MS is challenging due to their low volatility and thermal lability. chromforum.orgchromatographyonline.com To overcome these issues, derivatization is a mandatory prerequisite to convert the polar carboxylic acid groups into more volatile and thermally stable esters or silyl (B83357) derivatives. jmb.or.krresearchgate.netsigmaaldrich.com
Common derivatization procedures for dicarboxylic acids involve esterification, often using agents like BF₃/alcohol, or silylation with reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). researchgate.netsigmaaldrich.com The choice of derivatization agent can impact the sensitivity and reproducibility of the analysis. jmb.or.krresearchgate.net For instance, silylation is often preferred for low-molecular-weight dicarboxylic acids as it can provide lower detection limits. researchgate.net
Once derivatized, the resulting compound (e.g., the dimethyl ester or bis(trimethylsilyl) ester of this compound) can be readily analyzed. The gas chromatograph separates the derivative from other components in the mixture based on its boiling point and interaction with the capillary column, which typically has a nonpolar stationary phase. researchgate.net The separated component then enters the mass spectrometer, where it is ionized, fragmented, and detected.
The mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for structural elucidation. For the derivatized this compound, characteristic fragments would arise from the cleavage of the benzyl group, the ester groups, and the aliphatic chain. The molecular ion peak (M⁺) confirms the molecular weight of the derivative. nih.gov
Table 1: Expected GC-MS Data for a Derivatized this compound Derivative (e.g., Dimethyl Ester)
| Parameter | Description |
| Derivatization | Required to increase volatility; typically methylation or silylation. |
| Retention Time (RT) | Dependent on the specific GC column and temperature program used. |
| Molecular Ion (M⁺) | Peak corresponding to the mass of the intact derivatized molecule. |
| Key Fragmentation Ions | Fragments resulting from the loss of methoxy (B1213986) groups (-OCH₃), the benzyl group (-C₇H₇), and cleavages within the pentenedioic acid backbone. |
| Base Peak | The most intense peak in the mass spectrum, often corresponding to a stable carbocation like the tropylium (B1234903) ion (m/z 91) from the benzyl group. |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. utdallas.edumsu.edu For this compound, the IR spectrum is characterized by several key absorption bands that confirm its structure as an α,β-unsaturated carboxylic acid. libretexts.orgpearson.com
The most prominent feature in the IR spectrum of a carboxylic acid is the very broad O-H stretching band, which appears in the region of 3300-2500 cm⁻¹. orgchemboulder.comlibretexts.org This broadening is a result of extensive intermolecular hydrogen bonding between the carboxylic acid groups, which typically exist as dimers in the solid state or in concentrated solutions. orgchemboulder.comacs.org
The carbonyl (C=O) stretching vibration provides further diagnostic information. In saturated aliphatic carboxylic acids, this band appears around 1710 cm⁻¹ for the hydrogen-bonded dimer. libretexts.org For this compound, conjugation of the C=C double bond with the carboxylic acid group lowers the C=O stretching frequency by 20-30 cm⁻¹, shifting the absorption to approximately 1690-1700 cm⁻¹. libretexts.org
Other significant absorptions include the C=C stretch of the alkene, the C-O stretch, and the O-H bend of the carboxylic acid group, as well as bands corresponding to the aromatic benzyl substituent. pearson.comorgchemboulder.com
Table 2: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Strong, Very Broad | Characteristic of hydrogen-bonded dimers. orgchemboulder.comlibretexts.org |
| C-H Stretch | Aromatic (sp²) | 3100 - 3000 | Medium-Weak | From the benzyl group. |
| C-H Stretch | Aliphatic (sp³) | 3000 - 2850 | Medium | Superimposed on the broad O-H band. |
| C=O Stretch | Conjugated Carboxylic Acid | 1700 - 1690 | Strong, Sharp | Frequency is lowered due to conjugation with the C=C bond. libretexts.org |
| C=C Stretch | Alkene & Aromatic | 1650 & 1600-1450 | Medium-Weak | Overlapping bands for the alkene and aromatic ring. |
| O-H Bend | Carboxylic Acid | 1440 - 1395 | Medium | In-plane bending. orgchemboulder.com |
| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Strong | Coupled with O-H in-plane bending. orgchemboulder.com |
| O-H Bend | Carboxylic Acid | 950 - 910 | Medium, Broad | Out-of-plane bending of the hydrogen-bonded dimer. orgchemboulder.com |
X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique can be applied to derivatives of this compound to provide unambiguous proof of their molecular structure, stereochemistry, and intermolecular interactions in the solid state. nih.govpitt.edu
For a molecule like this compound, which contains multiple bonds and a stereogenic center at the double bond (E/Z isomerism), X-ray crystallography can resolve the exact spatial orientation of the benzyl group relative to the dicarboxylic acid backbone. uni-regensburg.de This is crucial for confirming the specific isomer synthesized.
The analysis of a suitable single crystal of a derivative provides a wealth of structural data. This includes precise bond lengths, bond angles, and torsion angles, which can reveal strains or unusual conformations. Furthermore, it elucidates the crystal packing and the network of non-covalent interactions, such as the hydrogen-bonding patterns between the carboxylic acid groups, which dictate the supramolecular architecture. atamanchemicals.comnih.gov For example, analysis of related dicarboxylic acids has shown how they form extensive hydrogen-bonded networks. atamanchemicals.com
Table 3: Typical Parameters Obtained from X-ray Crystallographic Analysis of a this compound Derivative
| Parameter | Information Provided |
| Crystal System | The basic repeating shape of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The set of symmetry operations that describe the crystal's structure. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |
| Bond Lengths & Angles | Precise measurements of distances and angles between atoms, confirming connectivity. |
| Torsion Angles | Defines the conformation of the molecule, including the planarity of the pentenedioic acid chain and the orientation of the benzyl group. |
| Hydrogen Bond Geometry | Distances and angles of intermolecular hydrogen bonds, revealing the packing motif. atamanchemicals.com |
| Absolute Stereochemistry | Unambiguous determination of the configuration at chiral centers or double bonds (E/Z). uni-regensburg.de |
Computational and Theoretical Studies on 2 Benzylpent 2 Enedioic Acid
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of a molecule (its geometry) and the distribution of its electrons. unipd.it These calculations solve approximations of the Schrödinger equation to provide insights into bond lengths, bond angles, and electronic properties like molecular orbitals and charge distribution.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is highly effective for optimizing molecular geometries and calculating electronic properties of organic molecules. mdpi.comrsc.org For a molecule like 2-benzylpent-2-enedioic acid, DFT calculations, typically using functionals like B3LYP or M06-2X with a basis set such as 6-311G(d,p), would be employed to find the lowest energy conformation. acs.orgrsc.org
The calculations would explore the rotational barriers around the single bonds, particularly the C-C bond connecting the benzyl (B1604629) group to the pentenedioic acid backbone and the bonds within the backbone itself, to identify the global minimum on the potential energy surface.
Key electronic properties derived from DFT include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. espublisher.com A molecular electrostatic potential (MEP) map could also be generated, which visualizes the charge distribution and highlights the electron-rich carboxylic acid groups, predicting sites for electrophilic attack or hydrogen bonding.
Table 1: Representative Geometric Parameters for this compound Predicted by DFT This table presents illustrative data typical of what a DFT geometry optimization would yield. Actual values would be determined by specific computational models.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length (Å) | C=O (Carboxyl) | ~1.21 Å |
| Bond Length (Å) | C-O (Carboxyl) | ~1.35 Å |
| Bond Length (Å) | C=C (Backbone) | ~1.34 Å |
| Bond Angle (°) | O=C-O (Carboxyl) | ~124° |
| Dihedral Angle (°) | C(phenyl)-C(benzyl)-C=C | Variable (defines conformation) |
Beyond DFT, other quantum methods offer a range of options. Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), are more computationally demanding but can provide highly accurate benchmark energies and geometries. acs.orgnih.gov These methods are often used to validate the results from more cost-effective DFT calculations, especially for systems where electron correlation effects are critical. rsc.org
Semi-empirical methods , such as PM6 or PM7, simplify the calculations by incorporating experimental data (parameters) to speed up the process significantly. nih.govnih.gov While less accurate than DFT or ab initio methods, they are invaluable for studying very large molecules or for high-throughput screening of many compounds. ntu.edu.iq For this compound, a semi-empirical method could be used to rapidly explore its vast conformational space or to predict properties like its pKa values in solution. nih.govresearchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum methods excel at describing static electronic structures, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior. irbbarcelona.org MD uses classical mechanics to simulate the movements of atoms over time, revealing how the molecule flexes, rotates, and interacts with its environment. nih.govfrontiersin.org
An MD simulation of this compound, typically in a simulated box of water molecules, would provide a detailed picture of its conformational landscape. nih.gov It would show the accessible rotational states of the benzyl group and the flexibility of the dicarboxylic acid chain. This is crucial for understanding how the molecule's shape changes in solution.
Furthermore, MD simulations are essential for studying intermolecular interactions. irbbarcelona.org The simulations would explicitly model the hydrogen bonds between the two carboxylic acid groups and surrounding water molecules. This analysis can yield insights into the molecule's solubility and how it interacts with biological targets like enzyme active sites. nih.gov
Table 2: Analysis of Molecular Behavior from a Hypothetical MD Simulation
| Property Analyzed | Information Gained | Relevance |
|---|---|---|
| Conformational Sampling | Identifies the most populated shapes (conformations) of the molecule in solution. | Relates molecular structure to its physical and biological properties. |
| Hydrogen Bond Dynamics | Calculates the average number and lifetime of hydrogen bonds with water. | Provides insight into solubility and solvation thermodynamics. |
| Root Mean Square Deviation (RMSD) | Measures the stability of the molecular structure over the simulation time. | Assesses whether the molecule maintains a stable average structure or is highly flexible. |
| Radial Distribution Function (RDF) | Describes the probability of finding solvent molecules at a certain distance from the solute's functional groups. | Characterizes the local solvent environment around the carboxylic acid groups. |
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure. numberanalytics.com
DFT calculations can accurately predict vibrational frequencies corresponding to infrared (IR) absorption peaks. By calculating the vibrational modes of the optimized geometry of this compound, one can generate a theoretical IR spectrum. The predicted frequencies for the C=O stretch of the carboxylic acids, the O-H stretch, the C=C stretch of the backbone, and the aromatic C-H bends of the benzyl group can be directly compared to an experimental spectrum to validate the synthesis and structural assignment. pitt.edu
Similarly, Nuclear Magnetic Resonance (NMR) parameters can be calculated. The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, can predict the ¹H and ¹³C chemical shifts. nih.govnumberanalytics.com Comparing the calculated NMR spectrum with the experimental one is a standard method for unambiguous structure elucidation.
Table 3: Representative Comparison of Predicted and Experimental Vibrational Frequencies (IR Spectroscopy) Calculated frequencies are often systematically higher than experimental ones and are typically scaled by a factor (~0.96-0.98) for better comparison.
| Functional Group | Vibrational Mode | Typical Calculated Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
|---|---|---|---|
| Carboxylic Acid | O-H stretch (broad) | ~3100-2900 | 3300-2500 |
| Carboxylic Acid | C=O stretch | ~1740-1710 | 1725-1700 |
| Alkene | C=C stretch | ~1670-1640 | 1680-1620 |
| Aromatic Ring | C-H stretch | ~3100-3000 | 3100-3000 |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in exploring the mechanisms of chemical reactions, providing details that are often inaccessible to experiments. mdpi.com By mapping the potential energy surface of a reaction, chemists can identify the structures of transition states and calculate the activation energy, which determines the reaction rate. researchgate.net
For this compound, a relevant reaction to study would be its intramolecular cyclization, which could potentially form a five- or six-membered lactone ring. Such a reaction is plausible, for instance, under acidic conditions with heat. whiterose.ac.uk Using DFT, one could model the entire reaction pathway. This involves:
Optimizing the geometry of the reactant (this compound).
Locating the transition state structure for the cyclization step.
Optimizing the geometry of the resulting product (the lactone).
Structure Reactivity and Structure Property Relationships of 2 Benzylpent 2 Enedioic Acid
Influence of the Benzyl (B1604629) Moiety on Chemical Reactivity and Stereoselectivity
The benzyl group, a benzene (B151609) ring attached to a methylene (B1212753) bridge (–CH2–), exerts a profound influence on the reactivity of 2-benzylpent-2-enedioic acid. wikipedia.org This influence is twofold, stemming from both electronic and steric effects.
Electronic Effects: The phenyl group within the benzyl moiety can stabilize adjacent radicals, carbocations, and carbanions through resonance. This enhanced stability at the benzylic position lowers the dissociation energy of benzylic C-H bonds, making them more susceptible to certain reactions. wikipedia.org In the context of this compound, the benzyl group is attached to a vinylic carbon, which is part of a conjugated system with the two carboxyl groups. This arrangement allows the benzyl group to influence the electron density of the entire π-system. Its electron-donating inductive effect and its ability to participate in extended conjugation can modulate the reactivity of the double bond and the acidity of the carboxyl groups.
Steric Effects: The benzyl group is sterically demanding. Its bulk can hinder the approach of reagents from one face of the molecule, thereby directing incoming groups to the opposite, less hindered face. This steric hindrance is a key factor in governing the stereoselectivity of reactions involving the double bond or adjacent functional groups. In addition reactions, for instance, the reagent would preferentially add from the side opposite the benzyl group, leading to a specific stereoisomer as the major product.
A practical example of the reactivity of this compound is its use as a precursor in the synthesis of more complex heterocyclic structures. Research has shown its utility as a starting material in the preparation of 2-pyrones, which are valuable scaffolds in medicinal chemistry. whiterose.ac.uk In one such synthesis, this compound is refluxed with acetyl chloride, leading to cyclization and the formation of a pyrone ring system. whiterose.ac.uk
Stereochemical Effects on Chemical Transformations and Stability
Stereochemistry, the three-dimensional arrangement of atoms, plays a critical role in the chemical behavior and stability of this compound. The primary source of stereoisomerism in the parent molecule is the C2=C3 double bond, which can exist in either the (E) or (Z) configuration.
The spatial relationship between the two carboxylic acid groups and the benzyl group is dictated by this configuration, which in turn significantly impacts reactivity. For related enedioic acid structures, it has been observed that the (Z)-isomer can undergo certain elimination reactions up to 50 times faster than the corresponding (E)-isomer. vaia.com This highlights how the specific geometry of the molecule can dramatically alter the kinetics of a chemical transformation by affecting the alignment of orbitals required for the reaction to proceed.
Furthermore, the stability of the molecule is influenced by its stereochemistry. The (E)-isomer, where the bulky benzyl group and the C4-C5 chain are on opposite sides of the double bond, is generally expected to be more thermodynamically stable than the (Z)-isomer, which would suffer from greater steric strain.
These stereochemical considerations are particularly crucial when the molecule is involved in forming complexes, such as with metal ions. The relative orientation of the two carboxylate groups, which act as binding sites, is fixed by the double bond's geometry. This pre-organization determines the "bite angle" and the size of the chelate ring formed upon coordination. Studies on other complexing agents have demonstrated that subtle differences in the stereochemical configuration of a ligand can lead to striking effects on the in vivo stability of their metal complexes. nih.gov Therefore, the specific stereoisomer of this compound used would have a profound impact on the stability and properties of any resulting coordination compound.
Correlation of Electronic Structure with Reaction Pathways and Product Distribution
The reaction pathways available to this compound are a direct consequence of its electronic structure. The molecule features a complex interplay of electron-withdrawing and electron-donating/stabilizing groups, which dictates the electron density at various points in the structure and thus its susceptibility to different types of reagents.
The key electronic features are:
Carboxylic Acid Groups: These are strongly electron-withdrawing groups (–I effect) and can deprotonate to form carboxylates. They decrease the electron density of the adjacent C2=C3 double bond, making it "electron-poor."
Alkene (C=C Double Bond): Being conjugated to two electron-withdrawing carboxyl groups, the double bond is highly polarized and susceptible to nucleophilic attack (e.g., Michael addition), rather than the typical electrophilic addition seen in simple alkenes.
Benzyl Group: The benzyl group can stabilize adjacent positive or negative charges through resonance, influencing the stability of reaction intermediates. wikipedia.org
This electronic arrangement makes specific reaction pathways more favorable. For example, a nucleophile would preferentially attack the C3 position, leading to an enolate intermediate that is stabilized by the C2-carboxyl group and the benzyl substituent. Subsequent protonation would yield a saturated product. The distribution of final products is therefore governed by the inherent electronic biases of the starting molecule.
| Functional Moiety | Electronic Effect | Predicted Influence on Reactivity |
|---|---|---|
| Benzyl Group | Inductive electron-donating; Resonance stabilization of adjacent charges | Stabilizes reaction intermediates; Influences regioselectivity through steric hindrance. |
| Alkene (C=C) | Electron-deficient due to conjugation with two COOH groups | Susceptible to nucleophilic conjugate addition at C3. Resistant to electrophilic addition. |
| Carboxylic Acids (x2) | Strongly electron-withdrawing; Acidic protons | Activate the alkene for nucleophilic attack; Act as proton sources or leaving groups; Function as metal-binding sites. |
Ligand Design and Coordination Chemistry Potential of this compound
The presence of two carboxylic acid groups makes this compound an excellent candidate as a bidentate chelating ligand in coordination chemistry. atlanticoer-relatlantique.calibretexts.org Upon deprotonation, the resulting dicarboxylate can bind to a single metal center to form a stable chelate ring, a fundamental concept in the design of coordination compounds. ncert.nic.inwikipedia.org
The suitability of this molecule as a ligand is defined by several structural features:
Binding Sites: The two carboxylate groups provide hard oxygen donor atoms, which preferentially bind to hard or borderline Lewis acidic metal ions such as Fe(III), Cr(III), Co(II), and Zn(II). atlanticoer-relatlantique.ca
Chelate Ring Size: The geometry of the pentenedioic acid backbone determines the size of the chelate ring formed. Coordination via both carboxylates would form a medium-sized ring, the stability of which depends on the metal ion's preferred coordination geometry.
Stereochemical Control: As discussed previously, the (E)/(Z) isomerism fixes the spatial orientation of the donor atoms. An (E)-isomer would be unable to chelate to a single metal center due to the large distance between the carboxylates. The (Z)-isomer, however, would be pre-organized for chelation. This isomeric control is a powerful tool in ligand design.
Steric Influence of the Benzyl Group: The bulky benzyl group occupies a significant portion of the coordination sphere around a bound metal ion. This can be strategically used to block certain coordination sites, forcing other ligands into specific arrangements or creating a chiral pocket around the metal center, which could be useful in asymmetric catalysis. The synthesis of potential imaging agents from precursors including this compound suggests its utility in forming stable metal complexes with specific properties. whiterose.ac.uk
| Feature | Description | Implication in Coordination Chemistry |
|---|---|---|
| Donor Atoms | Two bidentate carboxylate groups (O,O'-donors) | Forms stable chelate complexes with a variety of metal ions. |
| Backbone Geometry | Rigid C=C double bond; Potential (E) or (Z) isomerism | (Z)-isomer is pre-organized for chelation; (E)-isomer may act as a bridging ligand between two metal centers. |
| Steric Profile | Bulky benzyl substituent adjacent to the coordination site | Can enforce specific coordination geometries, create chiral environments, and modulate complex stability and reactivity. |
| Potential Applications | Building block for functional materials | Can be used to construct catalysts, molecular sensors, or imaging agents based on the properties of its metal complexes. whiterose.ac.uk |
Applications of 2 Benzylpent 2 Enedioic Acid in Advanced Organic Synthesis and Materials Science
Precursor for Diverse Heterocyclic Compounds
The structure of 2-benzylpent-2-enedioic acid, containing two carboxylic acid functional groups and an alkene backbone, makes it an excellent precursor for synthesizing various heterocyclic compounds. Heterocycles are cyclic compounds containing atoms of at least two different elements in their rings and are foundational structures in medicinal chemistry and natural products. openmedicinalchemistryjournal.commsu.eduijpsr.info
One of the most direct applications is in the synthesis of 2-pyrones, which are six-membered unsaturated lactones. beilstein-journals.org Research has demonstrated that this compound can be converted into a substituted 2-pyrone through a cyclization reaction. whiterose.ac.uk Specifically, by refluxing the acid with acetyl chloride, it undergoes an intramolecular reaction to form 5-benzyl-6-chloro-2-pyrone. whiterose.ac.uk This transformation is significant as the 2-pyrone core is a common motif in many biologically active natural products. beilstein-journals.orgresearchgate.net The resulting chloro-substituted pyrone is itself a versatile intermediate, ready for further functionalization, such as through palladium-catalyzed cross-coupling reactions. whiterose.ac.uknih.govorganic-chemistry.org
Table 1: Synthesis of Heterocycles from this compound
| Precursor | Reagent | Resulting Heterocycle | Reaction Type |
|---|
Building Block for Complex Natural Products and Pharmaceutical Intermediates
The utility of this compound extends to the synthesis of more complex molecules with potential applications in biomedicine. Its role as a starting material allows for the construction of elaborate molecular architectures that can serve as pharmaceutical intermediates or imaging agents. pitt.eduresearchgate.net
Building upon the synthesis of 5-benzyl-6-chloro-2-pyrone mentioned previously, this intermediate can be further elaborated. whiterose.ac.uk For instance, a Sonogashira cross-coupling reaction between 5-benzyl-6-chloro-2-pyrone and phenyl acetylene (B1199291) can be performed to synthesize 5-benzyl-6-styryl-2-pyrone. whiterose.ac.uk This class of molecules has been investigated for its potential as biomedical imaging agents. whiterose.ac.uk A study evaluated the binding affinity of such styryl-2-pyrones to human tyrosyl-DNA phosphodiesterase, an important enzyme, highlighting the potential for these derivatives in developing new diagnostic or therapeutic tools. whiterose.ac.uk The synthesis of these complex derivatives underscores the value of this compound as a foundational building block. whiterose.ac.ukcase.edu
Table 2: Application in the Synthesis of a Potential Biomedical Agent
| Starting Material | Key Intermediate | Final Product Example | Potential Application |
|---|
Role in Advanced Materials Science and Polymer Chemistry
In materials science, dicarboxylic acids are fundamental monomers for the production of condensation polymers such as polyesters and polyamides. The two carboxylic acid groups in this compound allow it to react with co-monomers like diols or diamines to form long polymer chains. google.com
While specific research detailing the polymerization of this compound is not extensively documented in the reviewed literature, its molecular structure provides clear potential for this application. The presence of the bulky benzyl (B1604629) group and the specific geometry of the pentenedioic acid backbone would be expected to impart unique properties to any resulting polymer. These could include modified thermal stability, solubility, and mechanical characteristics compared to polymers made from simpler dicarboxylic acids. case.edu For example, polymers based on other specialized dicarboxylic acids are explored for applications ranging from packaging to coatings. nih.gov Cross-linked star polymers have also been synthesized using acid-labile cross-linkers for potential use in drug delivery. rsc.org
Table 3: Potential Polymerization Applications
| Monomer | Co-monomer Type | Potential Polymerization | Potential Polymer Class |
|---|---|---|---|
| This compound | Diols (e.g., Ethylene (B1197577) glycol) | Condensation Polymerization | Polyester |
Development of Novel Reagents and Catalysts Utilizing this compound Scaffolds
The development of novel catalysts and reagents often relies on using a central molecular framework, or scaffold, which can be chemically modified to create a specific functional environment. The rigid structure of cyclic or well-defined acyclic molecules can be used to position catalytic groups in a precise three-dimensional arrangement, enabling high selectivity in chemical reactions.
There is no specific research available detailing the use of this compound as a scaffold for catalysts. However, its defined structure, featuring a benzyl group and two carboxylic acid moieties, presents theoretical possibilities for such applications. The carboxylic acid groups could be modified to anchor catalytically active metal complexes or organocatalytic moieties. The benzyl group and the carbon backbone would influence the steric environment around the catalytic center, which is a key principle in the design of asymmetric catalysts. This approach is conceptually similar to how other molecular scaffolds, such as those based on peptides or BINOL, are used to create highly selective catalysts for a range of organic transformations. nih.gov
Table 4: Theoretical Potential as a Catalyst Scaffold
| Scaffold Feature | Potential Modification / Role | Example Catalyst Concept |
|---|---|---|
| Carboxylic Acid Groups | Can be converted to amides, esters, or other functional groups to attach phosphine (B1218219) ligands or N-heterocyclic carbenes. | Chiral Ligand for Asymmetric Metal Catalysis |
| Benzyl Group | Provides a defined steric environment to influence the approach of substrates to a catalytic site. | Enantioselective Organocatalyst |
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